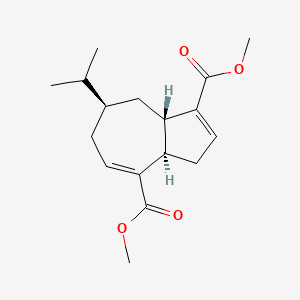
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate is a natural product found in Persicaria viscosa and Persicaria lapathifolia with data available.
Applications De Recherche Scientifique
Azulene Synthesis
Research by Kuroda et al. (1998) involved the thermolysis of certain derivatives under catalytic dehydrogenation conditions, leading to the formation of dimethyl azulene dicarboxylates. This study contributes to the understanding of azulene synthesis, a significant area in organic chemistry research (Kuroda et al., 1998).
Chemical Rearrangements
Bernhard et al. (1985) demonstrated that dimethyl heptalene dicarboxylates undergo rearrangements at high temperatures, yielding 1,3-dicarboxylates. This research is pivotal in understanding the thermal reactions and stability of these compounds (Bernhard et al., 1985).
Enantioselective Synthesis
Bernhard et al. (1985) also showed that dimethyl heptalenes can be resolved into enantiomeres using optically active primary or secondary amines. This finding is important for the enantioselective synthesis of complex organic molecules (Bernhard et al., 1985).
Medicinal Chemistry Applications
Yamamoto et al. (1999) explored the synthesis of specific compounds utilizing derivatives of dimethyl azulene for potential medicinal applications, demonstrating the relevance of these compounds in drug synthesis and pharmacology (Yamamoto et al., 1999).
Anti-Bacterial Properties
Datta et al. (2007) isolated new sesquiterpenes from the chloroform extract of Polygonum viscosum, exhibiting significant anti-bacterial properties against drug-resistant bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Datta et al., 2007).
Propriétés
Nom du produit |
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
dimethyl (3aR,7R,8aS)-7-propan-2-yl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H24O4/c1-10(2)11-5-6-13(16(18)20-3)12-7-8-14(15(12)9-11)17(19)21-4/h6,8,10-12,15H,5,7,9H2,1-4H3/t11-,12+,15+/m1/s1 |
Clé InChI |
PGWDGWLUCSHIJA-XUJVJEKNSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC=C([C@@H]2CC=C([C@H]2C1)C(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)C1CC=C(C2CC=C(C2C1)C(=O)OC)C(=O)OC |
Synonymes |
1,4-dimethoxycarbonyl-7-(1-methylethyl)- 3,3a,6,7,8,8a-hexahydroazulene viscoazucine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B1253966.png)
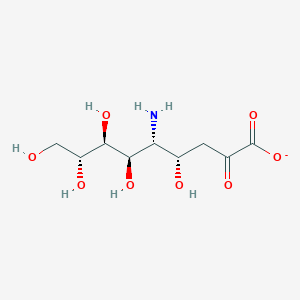
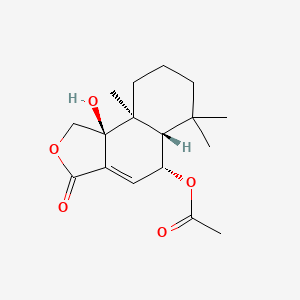
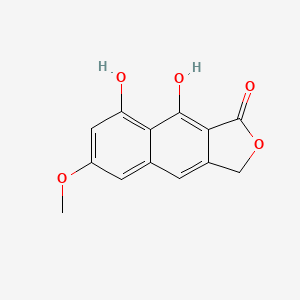

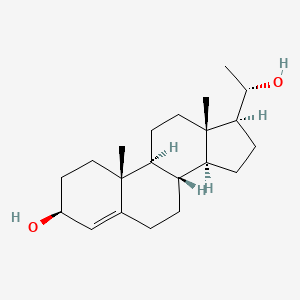
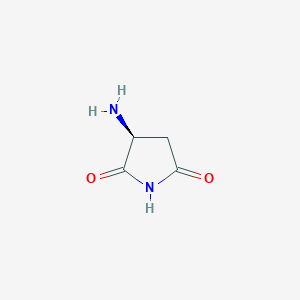
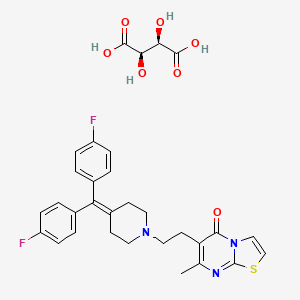
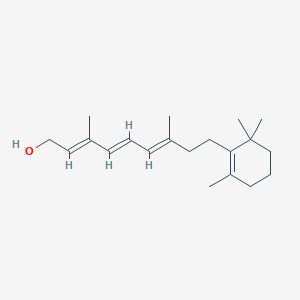
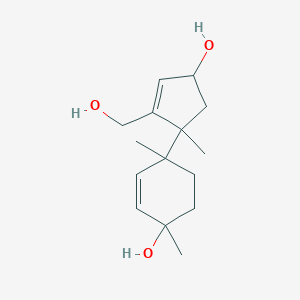
![2-[6,7-dimethoxy-3-(3-methoxyphenyl)-2,4-dioxo-1-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B1253981.png)
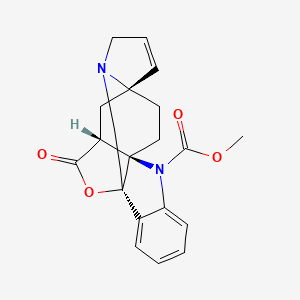
![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)